molecular formula C3H3BrN2O B075607 2-Bromo-2-cyanoacetamide CAS No. 1113-55-9

2-Bromo-2-cyanoacetamide

Cat. No.: B075607
CAS No.: 1113-55-9
M. Wt: 162.97 g/mol
InChI Key: ABBGMXMPOCXVNL-UHFFFAOYSA-N
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Description

2-Bromo-2-cyanoacetamide is an organic compound with the molecular formula C3H3BrN2O. It is a brominated derivative of cyanoacetamide and is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a bromine atom, a cyano group, and an amide group, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

2-Bromo-2-cyanoacetamide, also known as 2,2-Dibromo-2-cyanoacetamide (DBNPA), is primarily used as a biocide . Its primary targets are enzymes, particularly those containing functional –SH groups . These enzymes play crucial roles in various biochemical reactions within organisms.

Mode of Action

DBNPA acts via bromine, which inactivates enzymes by converting functional –SH groups to the oxidised S-S form . This action disrupts the normal functioning of the enzymes, thereby exerting its biocidal effect. DBNPA is a fast-acting biocide, exerting its biocidal action directly after its application .

Biochemical Pathways

The action of DBNPA affects multiple biochemical pathways due to its broad-spectrum biocidal activity. The exact pathways affected can vary depending on the specific organisms targeted. The primary mechanism involves the inactivation of enzymes, disrupting their associated biochemical pathways .

Pharmacokinetics

It’s known that dbnpa can be degraded via two pathways: hydrolysis and nucleophilic reaction . More research is needed to fully understand the ADME properties of DBNPA and their impact on its bioavailability.

Result of Action

The result of DBNPA’s action is the inactivation of enzymes, leading to the death of the organisms in which these enzymes function . This makes DBNPA effective as a biocide. The exact molecular and cellular effects can vary depending on the specific enzymes and organisms targeted.

Action Environment

The action, efficacy, and stability of DBNPA can be influenced by various environmental factors. For instance, DBNPA is known to quickly degrade when it comes into contact with sulfur-containing reducing species, light, or organic material . Therefore, the environment in which DBNPA is used can significantly impact its effectiveness as a biocide.

Biochemical Analysis

Biochemical Properties

2-Bromo-2-cyanoacetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific conditions of the reaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a specific manner. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-2-cyanoacetamide can be synthesized by the direct bromination of cyanoacetamide. The process involves adding an equivalent amount of bromine to a suspension of cyanoacetamide in a suitable solvent such as benzene, a lower alkylbenzene, or a halogenated lower aliphatic hydrocarbon at temperatures ranging from 20°C to 120°C . This reaction is typically carried out in the absence of a halogenation catalyst or halogen carrier to selectively obtain the monobrominated product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The process may also include steps for purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-2-cyanoacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.

    Condensation Agents: Aldehydes and ketones are used in condensation reactions under basic or acidic conditions.

Major Products Formed:

Comparison with Similar Compounds

    2,2-Dibromo-2-cyanoacetamide: Another brominated derivative with similar applications but differing in the number of bromine atoms.

    Cyanoacetamide: The parent compound without the bromine atom, used as a precursor in various organic syntheses.

    2-Bromoacetamide: A related compound with a bromine atom but lacking the cyano group.

Uniqueness: 2-Bromo-2-cyanoacetamide is unique due to the presence of both a bromine atom and a cyano group, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical reactions and its effectiveness as a biocide make it a valuable compound in multiple fields .

Properties

IUPAC Name

2-bromo-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2O/c4-2(1-5)3(6)7/h2H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBGMXMPOCXVNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5050391
Record name 2-Bromo-3-nitrilopropionamide
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Molecular Weight

162.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1113-55-9
Record name 2-Bromo-2-cyanoacetamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-bromo-2-cyano-
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98284
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Record name 2-Bromo-3-nitrilopropionamide
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Record name MONOBROMO-3-NITRILOPROPIONAMIDE
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Record name 2-BROMO-2-CYANOACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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